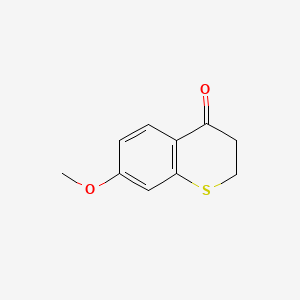
7-Methoxythiochroman-4-one
Descripción general
Descripción
7-Methoxythiochroman-4-one is a chemical compound with the molecular formula C10H10O2S . It is structurally related to chroman-4-one, a significant heterobicyclic compound that acts as a major building block in medicinal chemistry .
Synthesis Analysis
The synthesis of thiochroman-4-one derivatives has been reported in various studies . For instance, a series of novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties were synthesized . The synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 have been reviewed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as time-dependent density functional theory and effective fragment potential study . These methods can provide insights into the hydrogen bonding sites of the compound in water .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can help investigate redox-active intermediates and provide valuable information on the kinetics of electron transfer and chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For instance, the effective fragment potential method of solvation interfaced with the density functional theory was applied to investigate the hydrogen bonding sites of 7-hydroxy-4-methylcoumarin and 7-methoxy-4-methylcoumarin in water .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
7-Methoxythiochroman-4-one and its derivatives have been studied for their crystal structures, which can be critical in understanding their chemical properties and potential applications. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined using X-ray crystallography. This research provides insights into the molecular conformation and stability of these compounds, which can be crucial for their practical applications in various fields like materials science or pharmaceuticals (Akkurt et al., 2010).
Development of Dyes and Probes
Compounds related to this compound have been synthesized for applications in creating new dyes and probes. For instance, 7-(2-Methoxycarbonylvinyl)-3-hydroxychromones exhibit red-shifted dual emission, making them suitable for developing fluorescent probes in biological research. These compounds show potential for use in imaging and diagnostic applications (Klymchenko & Mély, 2004).
Antimitotic Agent Research
Some derivatives of this compound have been identified as potential antimitotic agents. For example, 4'-methoxy-2-styrylchromone was found to be a proliferation inhibitor for certain human tumor cell lines and is suggested to interact with microtubules, which is a critical mechanism in cancer therapy (Marinho et al., 2008).
Potential in Diabetes Treatment
Studies have explored the use of compounds similar to this compound in treating diabetes. For example, a flavonoid compound from Swietenia macrophylla King seed demonstrated potential in reducing blood glucose levels and affecting gene expression related to insulin resistance in diabetic rats (Prasetyastuti et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
7-methoxy-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKQYAMHUQRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

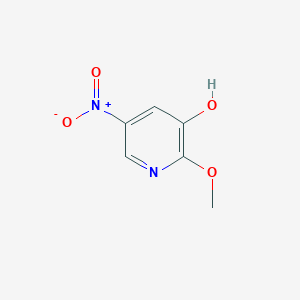
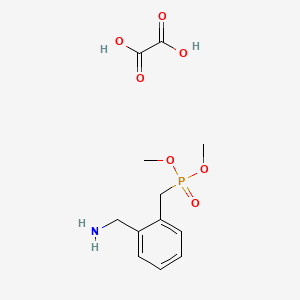

![6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3237218.png)
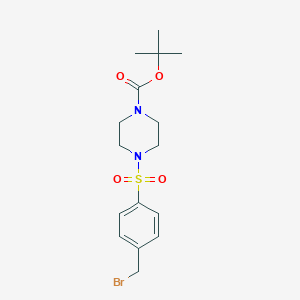
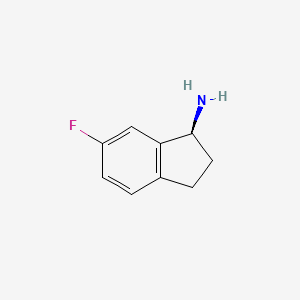

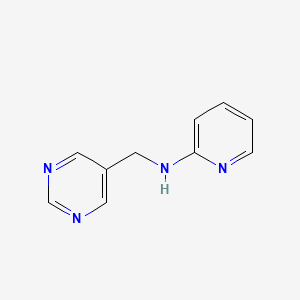
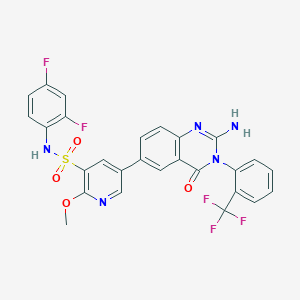


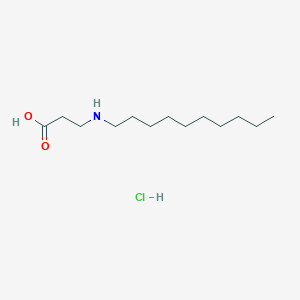

![3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B3237291.png)